2-Amino-5-(4-pyridinyl)benzonitrile
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Overview
Description
2-Amino-5-(4-pyridinyl)benzonitrile is an organic compound that belongs to the class of aromatic amines and nitriles. It features a benzene ring substituted with an amino group and a nitrile group, along with a pyridine ring attached to the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-pyridinyl)benzonitrile typically involves the reaction of 4-bromo-2-nitrobenzonitrile with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(4-pyridinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5-(4-pyridinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-pyridinyl)benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-Amino-2-(4-pyridinyl)benzonitrile
- 2-Amino-4-(4-pyridinyl)benzonitrile
- 2-Amino-5-(3-pyridinyl)benzonitrile
Comparison: 2-Amino-5-(4-pyridinyl)benzonitrile is unique due to the specific positioning of the amino and nitrile groups on the benzene ring and the attachment of the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and binding characteristics, which can be leveraged in targeted research and development .
Properties
Molecular Formula |
C12H9N3 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-amino-5-pyridin-4-ylbenzonitrile |
InChI |
InChI=1S/C12H9N3/c13-8-11-7-10(1-2-12(11)14)9-3-5-15-6-4-9/h1-7H,14H2 |
InChI Key |
HNIQRZPJVPHCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)C#N)N |
Origin of Product |
United States |
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